![molecular formula C25H32O7 B5198288 5'-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2'-FURO[2,3-D][1,3]DIOXOL]-6'-YL BENZOATE](/img/structure/B5198288.png)
5'-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2'-FURO[2,3-D][1,3]DIOXOL]-6'-YL BENZOATE
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Overview
Description
5’-{1,4-DIOXASPIRO[45]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2’-FURO[2,3-D][1,3]DIOXOL]-6’-YL BENZOATE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2’-FURO[2,3-D][1,3]DIOXOL]-6’-YL BENZOATE typically involves multiple steps. One common approach is the use of 1,4-dioxaspiro[4.5]decan-2-one as a starting material . This compound can undergo various reactions, such as Wittig reactions and Diels-Alder reactions, to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5’-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2’-FURO[2,3-D][1,3]DIOXOL]-6’-YL BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
5’-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2’-FURO[2,3-D][1,3]DIOXOL]-6’-YL BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 5’-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2’-FURO[2,3-D][1,3]DIOXOL]-6’-YL BENZOATE involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-one: Used in similar synthetic applications.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with different functional groups.
®-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde: Used as a building block in organic synthesis.
Uniqueness
5’-{1,4-DIOXASPIRO[4
Properties
IUPAC Name |
[5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O7/c26-22(17-10-4-1-5-11-17)28-20-19(18-16-27-24(30-18)12-6-2-7-13-24)29-23-21(20)31-25(32-23)14-8-3-9-15-25/h1,4-5,10-11,18-21,23H,2-3,6-9,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPZOTRCZLEXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)OC(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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